molecular formula C22H19NO3 B225113 3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate

3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate

Cat. No. B225113
M. Wt: 345.4 g/mol
InChI Key: HWVYWIZTGYIIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate, also known as MMB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and is known for its potential biological activities.

Mechanism of Action

The exact mechanism of action of 3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate is not fully understood. However, it has been suggested that 3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate may exert its biological effects through the inhibition of HDACs. HDACs are involved in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs can lead to the accumulation of acetylated histones, which can result in changes in gene expression.
Biochemical and Physiological Effects:
3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. 3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, 3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. 3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using 3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate. One direction is to further investigate its mechanism of action, particularly its interaction with HDACs. Another direction is to explore its potential as a therapeutic agent for cancer and other diseases. In addition, future research could focus on developing more potent and selective analogs of 3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate.

Synthesis Methods

The synthesis of 3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate involves the reaction of 3-aminophenyl 3-methylbenzoate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography. The purity of the compound can be confirmed by NMR and mass spectrometry.

Scientific Research Applications

3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate has been extensively studied for its potential biological activities. It has been reported to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. 3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in epigenetic regulation. HDAC inhibitors have been studied as potential therapeutic agents for cancer and other diseases.

properties

Product Name

3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

[3-[(3-methylbenzoyl)amino]phenyl] 3-methylbenzoate

InChI

InChI=1S/C22H19NO3/c1-15-6-3-8-17(12-15)21(24)23-19-10-5-11-20(14-19)26-22(25)18-9-4-7-16(2)13-18/h3-14H,1-2H3,(H,23,24)

InChI Key

HWVYWIZTGYIIHF-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.